(Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid
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Overview
Description
(Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound characterized by its quinoline and thiazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of quinolin-8-carbaldehyde with thiazolidine-2-thione, followed by the addition of a suitable carboxylic acid derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its interaction with biological targets can be explored to develop new therapeutic agents.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways or inhibit the activity of key enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives
Thiazolidine derivatives
Other heterocyclic compounds
Uniqueness
(Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid stands out due to its unique combination of quinoline and thiazolidine moieties, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c19-13(20)6-8-18-15(21)12(23-16(18)22)9-11-4-1-3-10-5-2-7-17-14(10)11/h1-5,7,9H,6,8H2,(H,19,20)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRICRRQVRROMD-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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